Product packaging for n-Tetradecylformamide(Cat. No.:CAS No. 7402-60-0)

n-Tetradecylformamide

Cat. No.: B129491
CAS No.: 7402-60-0
M. Wt: 241.41 g/mol
InChI Key: BWGZZKOXUZBURB-UHFFFAOYSA-N
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Description

Significance of Formamide (B127407) Derivatives in Synthetic Organic Chemistry

Formamide derivatives are a class of organic compounds that hold significant importance in synthetic organic chemistry due to their versatility. ontosight.aiontosight.ai They serve multiple roles, acting as key intermediates, reagents, catalysts, and solvents in a wide array of chemical transformations. nih.govresearchgate.net

One of the most fundamental applications of formamides is as a source for formylation reactions. For instance, N,N-Dimethylformamide (DMF) is a widely used reagent in the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) to aromatic and heteroaromatic compounds. nih.gov The formyl group itself is a crucial functional group in organic synthesis and serves as an essential amino-protecting group, particularly in peptide synthesis. researchgate.net

Beyond their role as reagents, formamides are valuable polar aprotic solvents. nih.gov Their ability to dissolve a wide range of organic and inorganic compounds makes them suitable media for reactions involving polar species, such as S_N2 reactions. nih.gov Furthermore, the amide bond is a central feature in many biologically active compounds and pharmaceuticals, making the synthesis and study of formamide structures critical for drug discovery and development. ontosight.ainih.gov Research has also demonstrated their application as Lewis bases, which can be useful in reactions like the allylation and hydrosilylation of carbonyl compounds. researchgate.net

Scope and Relevance of Long-Chain N-Alkylformamides in Contemporary Chemical Research

Long-chain N-alkylformamides, such as N-Tetradecylformamide, represent a specific subgroup of formamides whose relevance in contemporary research is largely driven by the presence of the long hydrocarbon tail. This alkyl chain imparts significant hydrophobicity, influencing the compound's physical properties like solubility and its interactions in biological and material systems.

Research into these compounds explores their potential applications stemming from this amphiphilic character. For example, long-chain alkylamides are investigated for their ability to act as gelling agents for oils. rsc.org This property is valuable for creating formulations for sustained drug release, where the gel matrix can gradually release a therapeutic agent over time. rsc.org The specific length of the alkyl chain is a critical factor; for instance, this compound's properties can be compared to those of N-hexadecylformamide (C16) or N-dodecylformamide (C12), where chain length affects hydrophobic interactions and potential efficacy in various applications. smolecule.com

In addition to materials science, long-chain N-alkylformamides are used as intermediates in the synthesis of more complex molecules. This compound has been used as a precursor in the synthesis of novel organic salts designed for biological applications and has been identified as having potential nematocidal activity against certain parasites. chemicalbook.comresearchgate.net The compound also appears as a building block in the synthesis of derivatives for potential use in personal care products. google.com The study of these molecules, including their isomeric forms (E- and Z-isomers), is an active area of research, employing advanced analytical techniques like natural abundance ¹⁵N NMR spectroscopy to understand their structural nuances. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31NO B129491 n-Tetradecylformamide CAS No. 7402-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tetradecylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h15H,2-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGZZKOXUZBURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288344
Record name n-tetradecylformamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7402-60-0
Record name NSC55350
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-tetradecylformamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Tetradecylformamide and Analogous Long Chain Formamides

Direct N-Formylation Approaches

Direct N-formylation involves the introduction of a formyl group (-CHO) onto a primary or secondary amine. This can be achieved through various methods, including condensation reactions with C1 synthons and catalytic protocols.

Condensation Reactions of Tetradecylamine (B48621) with C1 Synthons

Condensation reactions are a fundamental approach to forming N-tetradecylformamide, utilizing simple, single-carbon (C1) building blocks.

Formic acid and its esters are the most common and direct reagents for the formylation of amines. wikipedia.org

Formic Acid: The direct reaction of tetradecylamine with formic acid is a straightforward method. nih.gov The process typically involves heating the amine with formic acid, often without a solvent, to drive the condensation reaction by removing the water byproduct. nih.govscholarsresearchlibrary.com For instance, heating an amine with formic acid at 80°C can produce the corresponding formamide (B127407) in good to excellent yields. nih.gov The use of a Dean-Stark trap in a solvent like toluene (B28343) can also facilitate the removal of water and improve yields. scispace.com Various catalysts, such as melamine-trisulfonic acid, zinc chloride, and iodine, can be employed to enhance the reaction rate and yield under milder conditions. nih.govorganic-chemistry.org For example, using 3 mol% of melamine-trisulfonic acid with two equivalents of formic acid at 60°C leads to high yields of formamides. nih.gov

Methyl Formate (B1220265): Methyl formate serves as another effective formylating agent. sigmaaldrich.com The reaction of tetradecylamine with methyl formate, often catalyzed by a base, produces this compound and methanol (B129727) as a byproduct. mdpi.com This method is advantageous as it can sometimes be performed under milder conditions compared to using formic acid directly. researchgate.net The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of methyl formate. researchgate.net

Formylating AgentCatalyst/ConditionsYieldReference
Formic Acid80°C, solvent-freeGood to Excellent nih.gov
Formic AcidToluene, Dean-Stark trap98% (for benzylamine) scispace.com
Formic Acid3 mol% melamine-trisulfonic acid, 60°CExcellent nih.gov
Methyl FormateCatalytic baseHigh mdpi.com

Carbon dioxide (CO2), an abundant and non-toxic C1 source, can be utilized for the N-formylation of amines through reductive processes. This approach is considered a green and sustainable alternative.

The reaction typically involves the use of a reducing agent, such as sodium borohydride (B1222165) (NaBH4) or a hydrosilane, in the presence of the amine and CO2. rsc.orgsemanticscholar.org A catalyst-free method has been reported for the N-formylation of both aromatic and aliphatic amines using CO2 and NaBH4. rsc.orgsemanticscholar.org The reaction proceeds through the in-situ generation of a formoxy borohydride species, which then acts as the formylating agent. rsc.orgsemanticscholar.org This process is often carried out in formamide-based solvents and does not require high pressure or specialized equipment. rsc.org

Some methods, however, may require high pressure and temperature, particularly when dealing with secondary amines. semanticscholar.org The use of catalysts, such as tetracoordinate organoboron compounds, can facilitate the reductive functionalization of CO2 under milder conditions. rsc.org

Reducing AgentCatalyst/ConditionsKey FeaturesReference
Sodium BorohydrideCatalyst-free, formamide solventSustainable, no pressure required rsc.orgsemanticscholar.org
HydrosilanesTransition metal or organocatalystsEfficient for various amines researchgate.net
Sodium BorohydrideHigh pressure, heatEffective for secondary amines semanticscholar.org

Methanol, a readily available and inexpensive C1 feedstock, can serve as a formyl source in dehydrogenative coupling reactions with amines. d-nb.info This method is an atom-efficient and green alternative for formamide synthesis, producing either hydrogen gas (H2) or water as the sole byproduct. d-nb.info

The activation of methanol, however, can be challenging due to its low reactivity and requires a catalyst. d-nb.info Homogeneous catalysts based on precious metals like ruthenium have been successfully employed. For example, a ruthenium N-heterocyclic carbene (Ru-NHC) complex can catalyze the N-formylation of amines with methanol. mdpi.comnih.gov In some cases, a hydrogen acceptor like styrene (B11656) is used. d-nb.info

More recently, catalysts based on earth-abundant metals like manganese have been developed for the acceptorless dehydrogenative coupling of methanol and amines, which liberates H2 gas. nih.gov Heterogeneous catalysts, such as those based on chromium or gold nanoparticles, have also been reported to promote the oxidative coupling of amines with methanol using oxygen as the oxidant. d-nb.infonih.gov

Catalyst SystemKey FeaturesByproductReference
Ruthenium-NHC complexHomogeneous, efficientH2 or water mdpi.comd-nb.infonih.gov
Manganese-PNP pincer complexBase-metal catalyst, acceptorlessH2 d-nb.infonih.gov
Inorganic ligand-supported chromium(III)Heterogeneous, reusableH2 or water d-nb.info
Gold nanoparticle catalystHeterogeneous, uses O2 as oxidantWater d-nb.info

Catalytic Strategies for Amide Bond Formation

Catalytic methods offer efficient and selective routes to formamide synthesis, often under mild conditions. Transition metals play a pivotal role in these transformations.

Ruthenium: Ruthenium complexes are versatile catalysts for various amidation reactions. They have been utilized in the dehydrogenative coupling of methanol with amines to form formamides. nih.govresearchgate.net Ruthenium catalysts, such as Ru-NHC complexes, facilitate the activation of methanol for the formylation process. mdpi.com Furthermore, ruthenium catalysts are effective in the synthesis of N-substituted lactams from diols and primary amines through acceptorless dehydrogenative coupling. rsc.org

Nickel: Nickel catalysts, being more cost-effective than precious metals, have gained attention in amidation chemistry. nih.govescholarship.org Nickel-catalyzed methods have been developed for the alkylation of amide derivatives and the Suzuki-Miyaura coupling of aliphatic amides. escholarship.orgnih.gov While direct nickel-catalyzed formylation of long-chain amines is less commonly reported, the principles of nickel-catalyzed C-N bond activation are relevant. nih.govresearchgate.net For instance, nickel catalysis has been used for the direct amidation of aldehydes with nitroarenes, where the nitro group is reduced in situ to an amine. organic-chemistry.org

Palladium: Palladium catalysts are highly effective for formylation reactions, particularly using carbon monoxide (CO) or formic acid as the CO source. d-nb.infonih.gov Palladium-catalyzed formylation of aryl halides with synthesis gas (CO/H2) is an industrially relevant process. nih.gov Formic acid can also be used as a convenient and environmentally friendly C1 source in palladium-catalyzed reductive carbonylation of aryl halides to produce aldehydes, which can then be converted to amides. organic-chemistry.org Additionally, palladium catalysis enables the reductive formylation of aryl iodides using CO2 as the carbonyl source under mild conditions. organic-chemistry.org

Metal CatalystReaction TypeKey FeaturesReference
RutheniumDehydrogenative coupling (Methanol + Amine)Atom-efficient, green d-nb.infonih.govresearchgate.net
NickelAmidation of aldehydes with nitroarenesUses inexpensive metal organic-chemistry.org
PalladiumFormylation of aryl halides (CO/H2)Industrially applied, high efficiency nih.gov
PalladiumReductive formylation with CO2Mild conditions, sustainable C1 source organic-chemistry.org
Organocatalytic Systems for Formamide Synthesis

Organocatalysis has emerged as a powerful tool for the N-formylation of amines, offering metal-free alternatives that often operate under mild conditions. A notable strategy involves the use of carbon dioxide (CO₂) as an abundant and non-toxic C1 source, coupled with a silane (B1218182) reductant.

In one such system, a polystyrene-supported superbase, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), serves as a heterogenized organocatalyst. rsc.orgrsc.org This setup facilitates the N-formylation of a wide array of amines in good yields. rsc.org The process, which can be conducted in both batch and continuous flow modes, typically utilizes a silane like trimethoxysilane (B1233946) ((MeO)₃SiH) as the reducing agent. rsc.orgrsc.org The reaction is optimized in batch mode before being adapted for a continuous flow process, demonstrating its potential for industrial application. rsc.org Studies show that while various silanes can be used, (MeO)₃SiH is often the most efficient. rsc.org The catalytic cycle is believed to involve the activation of the hydrosilane by the catalyst, insertion of CO₂ into the Si-H bond to form a silyl (B83357) formate intermediate, and subsequent nucleophilic attack by the amine to yield the formamide. researchgate.net

Other organocatalytic systems for the reductive formylation of amines with CO₂ and hydrosilanes have also been developed. N-heterocyclic carbenes (NHCs) like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to be effective catalysts for this transformation, accommodating a variety of amine substrates. rsc.org Additionally, simple catalysts like tetrabutylammonium (B224687) acetate (B1210297) (TBAA) can promote the solvent-free N-formylation of amines with CO₂ and a hydrosilane. rsc.org

The substrate scope for these organocatalytic reactions is broad, encompassing both aliphatic and aromatic primary and secondary amines. rsc.orgrsc.org However, steric hindrance can play a role, with bulky amines sometimes showing lower reactivity. rsc.org For instance, while piperidine (B6355638) derivatives can be formylated in high yields, the introduction of methyl groups on the ring can decrease reactivity due to steric hindrance. rsc.org

Table 1: Organocatalytic N-Formylation of Amines with CO₂

Catalyst Reductant Amine Substrate Example Yield (%) Reference
DBU@PS (C1) (MeO)₃SiH N-methylaniline >99 (conversion) rsc.org
IPr Ph₂SiH₂ N,N-diethylamine 95 rsc.org
TBAA Hydrosilane Various amines Good to excellent rsc.org
1,3,2-Diazaphospholene Ph₂SiH₂ N-phenylpiperazine 98 rsc.org
Electrocatalytic Approaches for N-Formylation

Electrocatalysis offers a sustainable and precisely controllable method for N-formylation, often avoiding harsh reagents and high temperatures. nih.govacs.org These methods represent a shift towards greener chemical manufacturing by using electricity to drive reactions. nih.gov

One prominent electrocatalytic approach involves the N-formylation of amines using methanol as both the formyl source and the solvent. nih.govacs.orgnih.gov In this system, facilitated by a simple glassy carbon electrode, methanol is electrochemically oxidized to formaldehyde (B43269). acs.orgnih.gov The in-situ generated formaldehyde then reacts with the amine to form a hemiaminal intermediate, which is subsequently oxidized to the corresponding formamide. acs.orgnih.gov Mechanistic studies have also identified a novel pathway involving the formation of a methylisocyanide intermediate, which then hydrates to yield the formamide. nih.govnih.gov This metal-free approach underscores the potential of electrosynthesis to create value-added nitrogen compounds through more sustainable pathways. nih.govnih.gov The efficiency of this process can be optimized by tuning parameters such as the applied potential, amine concentration, and electrolyte. acs.orgnih.gov

Another innovative electrocatalytic method utilizes glyoxylic acid as the formylating agent through a decarboxylative N-formylation process. exlibrisgroup.com This protocol demonstrates high efficiency and tolerance for a broad range of functional groups under ambient conditions, providing a versatile route to formamides. exlibrisgroup.com

Electrochemical methods can be broadly divided into two routes for amide synthesis: the combined reduction of CO₂ and a nitrogen source, or the combined oxidation of an alcohol (like methanol) and a nitrogen source. nih.gov While the reductive route can utilize waste streams, it often requires complex and expensive electrode materials, such as those containing platinum group metals. nih.gov The oxidative route, as demonstrated with methanol, offers a more practical alternative. acs.orgnih.gov

Table 2: Electrocatalytic N-Formylation Parameters

Formyl Source Electrode Reaction Conditions Key Feature Reference
Methanol Glassy Carbon Neutral NaClO₄ electrolyte Metal-free, sustainable nih.govacs.orgnih.gov
Glyoxylic Acid Not specified Ambient conditions Decarboxylative formylation exlibrisgroup.com

Indirect Synthetic Pathways to this compound Structures

N-Acylation of Primary Amines with Formylating Agents

The N-acylation of primary amines using various formylating agents is a classical and widely practiced method for synthesizing formamides. researchgate.net This approach involves the direct reaction of an amine with a reagent that can donate a formyl group.

A diverse range of formylating agents has been employed for this purpose. Early methods utilized reagents like chloral, formic acid, formaldehyde, and various formates. nih.gov For example, formic acid itself can be used to formylate amines, often by refluxing in a solvent like toluene with a Dean-Stark trap to remove the water produced during the condensation reaction. nih.gov Aromatic formates, such as p-chlorophenyl formate, have been developed as effective, stable, and easy-to-handle N-formylating agents that can react with amines under mild, solvent- and catalyst-free conditions at ambient temperature. tandfonline.com Other agents include ammonium (B1175870) formate, which is effective for anilines and secondary amines, and cyanomethylformate, used for formylating amino acid esters without racemization. nih.gov

The efficiency of these reactions can often be enhanced by catalysts. For instance, a catalytic amount of molecular iodine has been shown to be highly effective for the N-formylation of a wide variety of amines with formic acid under solvent-free conditions. organic-chemistry.org This method is chemoselective and preserves stereogenic centers. organic-chemistry.org Nickel(II) complexes have also been utilized to catalyze the N-formylation of amines using N,N-dimethylformamide (DMF) as the formyl source, with imidazole (B134444) acting as a base. organic-chemistry.org This protocol is applicable to a broad range of aliphatic, aromatic, and heterocyclic amines. organic-chemistry.org Numerous other catalysts have been reported, including Lewis acids, solid-supported reagents, and various metal salts, each offering different advantages in terms of reaction conditions, cost, and toxicity. researchgate.netrsc.org

Table 3: Selected Formylating Agents and Catalysts for N-Acylation

Formylating Agent Catalyst / Conditions Substrate Scope Reference
Aromatic Formates Solvent- and catalyst-free, ambient temp. Primary/secondary aromatic & aliphatic amines tandfonline.com
Formic Acid I₂ (catalytic), solvent-free, 70°C Aromatic, aliphatic, α-amino acid esters organic-chemistry.org
N,N-Dimethylformamide (DMF) [Ni(quin)₂], Imidazole, 150°C Aliphatic, aromatic, heterocyclic amines organic-chemistry.org
Chloral Low temperature Strongly basic primary amines, secondary amines nih.gov

Formamide Formation via C-N Cross-Coupling Reactions

Transition-metal-catalyzed C-N cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of amide bonds. illinois.edu These methods allow for the coupling of an amine component with a suitable coupling partner, often an aryl or vinyl halide or pseudohalide. acs.org

Palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, is a prominent strategy. acs.orgorganic-chemistry.org Simple and efficient procedures have been developed for the palladium-catalyzed coupling of amides with aryl halides. nih.gov These reactions typically employ a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos) and a base. nih.gov The development of new palladium precatalysts and bulky, electron-rich biarylphosphine ligands has significantly expanded the scope and reliability of these reactions, enabling the coupling of even challenging substrates under mild conditions. acs.orgmit.eduorganic-chemistry.org Water-mediated preactivation of the palladium catalyst has been shown to generate a highly active Pd(0) species, leading to excellent reactivity and efficiency in the coupling of amides with aryl chlorides. organic-chemistry.org

Nickel-catalyzed cross-coupling has emerged as a cost-effective and powerful alternative. acs.org Nickel catalysts can facilitate the alkylation of amides with organoboron reagents (a variation of the Suzuki-Miyaura coupling) via the cleavage of the amide C–N bond. acs.org This approach allows for the strategic use of amides as synthons for building C-C and C-heteroatom bonds. acs.org The chemoselectivity of these nickel-catalyzed reactions is a key advantage, as they can proceed in the presence of other functional groups like esters. acs.org

These cross-coupling methodologies provide a versatile platform for synthesizing a wide array of amides, including complex structures found in pharmaceuticals and materials science. illinois.eduacs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govmit.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to formamides, aiming to reduce environmental impact and improve safety. scienceinschool.org This involves designing processes that maximize atom economy, utilize renewable resources, employ safer solvents and catalysts, and minimize energy consumption. scienceinschool.orgresearchgate.net

Several synthetic strategies for formamides align with these principles. For example, the use of CO₂ as a C1 building block in organocatalytic N-formylation represents a move towards utilizing abundant, non-toxic, and renewable feedstocks. rsc.org Similarly, electrocatalytic methods that operate at ambient temperature and pressure with metal-free electrodes exemplify energy efficiency and the avoidance of hazardous materials. acs.orgnih.gov

The development of green synthetic routes to amides is a broad area of research. One approach is the aerobic oxidative amidation of alcohols or aldehydes with ammonia, catalyzed by materials like manganese oxide-based octahedral molecular sieves (OMS-2). rsc.org This method offers a new, green pathway to primary amides. rsc.org Enzymatic methods, such as using Candida antarctica lipase (B570770) B (CALB) as a biocatalyst in a green solvent like cyclopentyl methyl ether, provide a sustainable and highly efficient strategy for direct amide synthesis from carboxylic acids and amines. nih.gov These enzymatic processes often proceed with excellent conversion and yield without requiring intensive purification steps. nih.gov

Solvent choice is another critical aspect of green chemistry. researchgate.net Efforts are being made to replace traditional volatile organic compounds with greener alternatives like water or to develop solvent-free reaction conditions. tandfonline.commdpi.com For instance, the N-formylation of amines using aromatic formates can be performed smoothly under solvent- and catalyst-free conditions. tandfonline.com These approaches not only reduce waste but also simplify the work-up procedure. tandfonline.comresearchgate.net The overarching goal is to create synthetic pathways that are not only efficient but also inherently safer and more environmentally benign. scienceinschool.org

Mechanistic Investigations of Formamide Formation and Reactivity

Reaction Mechanism Elucidation in Catalytic Amidation

Catalytic direct amidation represents an efficient and atom-economical method for synthesizing formamides, including long-chain derivatives like n-Tetradecylformamide, from a carboxylic acid (or its source) and an amine. Understanding the reaction mechanism is crucial for catalyst design and optimization.

The direct condensation of an amine with a carboxylic acid is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Catalysts are employed to overcome this issue by activating the carboxylic acid. Boron-based catalysts, such as boric acid and various arylboronic acids, are commonly used for this purpose.

Initial proposals suggested that the mechanism involved the formation of a monocyclic acyloxyboron intermediate. However, more recent and extensive mechanistic studies, supported by analytical and theoretical evidence, point towards the formation of a bicyclic intermediate that involves a 2:2 complex of the carboxylic acid and the arylboronic acid catalyst. This key intermediate features a B-X-B (where X can be O or NR) linkage. This bicyclic derivative is the key active species in the amidation process. In the presence of an amine, a new intermediate is formed, which then proceeds to form the amide bond and regenerate the catalyst.

Another significant pathway is metal-catalyzed transamidation. In these reactions, the metal center, such as Aluminum(III), plays a bifunctional role by activating both the amine and the amide substrate. The proposed mechanism involves the formation of a metallacycle intermediate following an intramolecular nucleophilic attack of an amido-ligand on the carbonyl of the coordinated amide. The turnover-limiting step is often the intramolecular nucleophilic attack or the subsequent rearrangement of the resulting tetrahedral intermediate.

These catalytic cycles are generally applicable to a wide range of substrates, including the synthesis of this compound from tetradecylamine (B48621) and a formic acid source. The interaction between the catalyst and the substrates is fundamental to lowering the activation energy of the reaction.

Table 1: Key Features of Catalytic Amidation Mechanisms
Catalyst TypeKey Intermediate(s)Activation ModeReferences
Boron-Based (e.g., Boric Acid, Arylboronic Acids)Bicyclic 2:2 Carboxylic Acid/Boronic Acid Complex (B-X-B linkage)Activation of the carboxylic acid via formation of a reactive anhydride-like intermediate.
Group (IV) Metals (e.g., Zr, Hf)Metal-acyloxy speciesLewis acidic metal center activates the carbonyl group of the carboxylic acid.
Aluminum(III) Catalysts (for Transamidation)Monomeric tris(amido)AlIII-carboxamide adduct, Tetrahedral intermediateBifunctional activation of both the amine and the amide through coordination to the metal center.

Kinetic and spectroscopic studies are indispensable tools for mapping the reaction pathways of catalytic amidation. Kinetic analyses help to determine the reaction order and identify the rate-determining step. For instance, in the reaction of formaldehyde (B43269) with amines, the rate-determining step can vary with pH, shifting from the initial amine-formaldehyde reaction at neutral pH to the dehydration of the N-(hydroxymethyl)amine intermediate at high pH. Similar principles apply to formamide (B127407) synthesis, where the nucleophilic attack of the amine on the catalyst-activated carboxylic acid is often a crucial step.

Spectroscopic methods allow for the direct observation and characterization of transient intermediates. In particular, ¹¹B NMR spectroscopy has been instrumental in studying boron-catalyzed amidation reactions. It has enabled the identification of species formed from the interaction of carboxylic acids and amines with the boron catalyst, providing strong evidence for the involvement of the bicyclic B-X-B intermediates over previously proposed monocyclic structures. Other techniques, such as UV-visible spectroscopy, can also provide mechanistic insights, for example, by helping to propose pathways in nickel-catalyzed amidation processes.

C-N Bond Rotational Barriers and Conformational Dynamics in Formamide Systems

The amide bond, including that in this compound, possesses unique structural and dynamic properties due to restricted rotation around the carbon-nitrogen bond.

The C-N bond in formamides exhibits significant double-bond character due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system. This electronic feature makes the amide group planar in its ground state and creates a substantial energy barrier to rotation around the C-N bond. This barrier is typically in the range of 15-20 kcal/mol for simple amides. The long alkyl chain in this compound is not expected to significantly alter the fundamental electronic nature of the amide core, thus a comparable rotational barrier is anticipated.

Experimentally, the energy barrier for this rotation is often determined using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. At room temperature, if the substituents on the nitrogen are different (as in N,N-dimethylformamide), separate signals are observed in the NMR spectrum. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals merge into a single broad peak, which sharpens upon further heating. Analysis of the line shape at different temperatures allows for the calculation of the free energy of activation (ΔG‡) for the rotational process.

Theoretical calculations, particularly using Density Functional Theory (DFT), are also widely employed to investigate the torsional energetics. These methods can map the potential energy surface as a function of the O=C-N-H torsional angle, identifying the planar ground state and the orthogonal transition state. Calculations show that during rotation towards the transition state, the C-N bond lengthens, and the nitrogen atom becomes pyramidalized.

Table 2: Representative C-N Rotational Barriers in Amides
CompoundMethodRotational Barrier (kcal/mol)References
N,N-dimethylformamide (DMF)NMR~21
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylureaDynamic NMR16.4
FormamideDFT Calculation (B3LYP)Varies with method, typically ~17-20
N-BenzhydrylformamidesDFT Calculation19.8 - 22.3

Rotation away from the planar ground state conformation has a profound impact on the electronic structure and reactivity of the formamide core. As the C-N bond is twisted, the π-overlap between the nitrogen lone pair and the carbonyl group is reduced, which diminishes the resonance stabilization. This leads to a lengthening of the C-N bond and a decrease in its double-bond character.

This geometric distortion significantly enhances the reactivity of the amide. Specifically, twisting the C-N bond increases the susceptibility of the carbonyl carbon to nucleophilic attack. Theoretical models show that the vulnerability to nucleophilic attack at the carbonyl carbon reaches a maximum at a torsional angle of approximately 60°. This increased reactivity is attributed to the pyramidalization of the carbon atom upon rotation, which enlarges the "hole" in the valence shell charge concentration at the tetrahedral position, making it more accessible to nucleophiles. Furthermore, while the carbonyl oxygen is the preferred site for protonation in the planar ground state, twisting the amide bond can make the nitrogen atom more basic and thermodynamically favored for protonation.

Electrophilic and Nucleophilic Attack Susceptibility at Formamide Core

The formamide functional group contains multiple reactive sites susceptible to both electrophilic and nucleophilic attack. The distribution of electron density, dictated by the electronegativity of the oxygen and nitrogen atoms and the effects of resonance, governs this reactivity.

The carbonyl carbon is significantly electron-deficient (electrophilic) due to the polarization of the C=O bond, making it the primary site for nucleophilic attack. This is the fundamental step in many reactions involving amides, including hydrolysis and transamidation. As discussed previously, the susceptibility of this carbon to attack is enhanced by twisting the C-N bond out of planarity.

Conversely, the carbonyl oxygen and the amide nitrogen possess lone pairs of electrons, rendering them nucleophilic and basic centers. In acidic conditions, protonation typically occurs on the carbonyl oxygen. This is because the resulting positive charge can be delocalized through resonance with the nitrogen lone pair, stabilizing the conjugate acid. Protonation at the nitrogen atom would disrupt this resonance stabilization.

The nitrogen atom can also act as a nucleophile, for example, in reactions leading to N-alkylation or acylation, though its nucleophilicity is significantly tempered by the delocalization of its lone pair into the carbonyl group. The susceptibility of both nitrogen and oxygen to electrophilic attack is also a function of the C-N bond rotation.

Studies on Selective Functionalization Mechanisms

The selective functionalization of this compound, a long-chain aliphatic amide, is a nuanced area of research primarily focused on the activation of C-H bonds at various positions along the molecule. While studies dedicated exclusively to this compound are not extensively documented, mechanistic investigations into the reactivity of analogous long-chain N-alkylamides provide significant insights into the pathways of selective functionalization. These studies are crucial for developing synthetic methodologies that can introduce new functional groups to the alkyl chain or the formamide moiety with high precision.

Research in this field has largely centered on α-functionalization (at the carbon adjacent to the nitrogen atom) and, more challengingly, on remote or terminal functionalization of the long alkyl chain. The mechanisms underpinning these transformations often involve radical intermediates or transition-metal-catalyzed processes.

One prominent area of investigation is the oxidation of the α-carbon of N-alkylamides. This transformation is valuable as it leads to the formation of imides, which are important synthetic intermediates. rsc.orgnih.govorganic-chemistry.orgthieme-connect.com Mechanistic studies suggest that these reactions can proceed through a hydrogen atom transfer (HAT) process. For instance, in systems using N-hydroxyphthalimide (NHPI) as a catalyst, the phthalimide-N-oxyl (PINO) radical is the key species that abstracts a hydrogen atom from the α-position of the N-alkylamide. nih.gov The reactivity in such systems is influenced by both polar and enthalpic effects. nih.gov

Visible-light-driven approaches have also been developed for the α-oxidation of N-alkylamides to imides. organic-chemistry.orgthieme-connect.com In these systems, a photocatalyst, upon irradiation, can generate radical species that initiate the functionalization cascade. For example, the use of Oxone as an oxidant in the presence of a catalytic amount of potassium bromide (KBr) under visible light irradiation generates bromine radicals. These radicals are responsible for the cleavage of the α-sp³ C–H bond in the N-alkylamide, leading to an imine intermediate that is subsequently oxidized to the corresponding imide. organic-chemistry.orgthieme-connect.com

Another significant avenue of research is the photocatalytic C-H alkoxylation of N-alkylamides, often referred to as a Shono-type oxidation. rsc.org This method allows for the introduction of an alkoxy group at the α-position. Mechanistic studies indicate the involvement of a hydrogen atom transfer by a bromine radical, which is generated through a photocatalytic cycle involving an iridium photosensitizer and nickel bromide. rsc.org A key advantage of this approach is that it can proceed without the need for sacrificial oxidants, evolving hydrogen gas as the only byproduct. rsc.org

The selective functionalization of the terminal methyl group of the long alkyl chain in molecules like this compound presents a considerable challenge due to the general inertness of C-H bonds. However, advancements in catalysis have shown promise in this area. Regioconvergent cross-coupling reactions, for example, have been developed for the terminal-selective functionalization of alkyl chains. nih.gov While not demonstrated specifically on this compound, the mechanism involves the in situ conversion of a mixture of secondary alkyl bromides (which can be prepared from the linear alkane) to the corresponding linear cross-coupling product through the use of a palladium catalyst with a phosphine (B1218219) ligand that promotes migration of the metal along the alkyl chain. nih.gov

Biocatalysis also offers a promising approach for the selective C-H activation of long-chain aliphatic molecules. nih.gov Enzymes, such as cytochrome P450 monooxygenases, can exhibit remarkable regioselectivity in the hydroxylation of fatty acids, which are structurally similar to the alkyl chain of this compound. nih.gov Ancestral sequence reconstruction has been employed as a tool to engineer biocatalysts with unique regioselectivity fingerprints, enabling functionalization at various positions, from subterminal to mid-chain. nih.gov

The following table summarizes key findings from mechanistic studies on the selective functionalization of N-alkylamides, which can be considered representative of the potential reactivity of this compound.

Functionalization Type Reagents/Catalyst Mechanism Highlights Position of Functionalization Product(s)
Aerobic α-OxidationO₂, N-hydroxyphthalimide (NHPI), Co(II) saltHydrogen abstraction by phthalimide-N-oxyl (PINO) radical. nih.govα to NitrogenImides, Carboxylic Acids nih.gov
Visible-Light-Driven α-OxidationOxone, KBr, Visible Light (e.g., 8W white LED)Generation of bromine radicals that cleave the α-sp³ C–H bond, forming an imine intermediate. organic-chemistry.orgthieme-connect.comα to NitrogenImides organic-chemistry.orgthieme-connect.com
Photocatalytic C-H AlkoxylationIridium photosensitizer, Nickel bromide, AlcoholHydrogen Atom Transfer (HAT) by a bromine radical in a photocatalytic cycle. Evolves H₂. rsc.orgα to NitrogenN-acyl-N,O-acetals rsc.org
Electrocatalytic α-OxidationH₂O, ElectrolysisMetal- and oxidant-free direct electrochemical oxidation. rsc.orgα to NitrogenImides, Dealkylated amides rsc.org
Terminal C-C Bond FormationAlkyl bromides, Zinc, Pd catalyst, Phosphine ligandIn situ formation of alkyl zinc bromides and regioconvergent Negishi coupling with Pd migration. nih.govTerminal position of alkyl chainLinear arylation or alkenylation products nih.gov
Biocatalytic C-H HydroxylationCytochrome P450 MonooxygenasesEnzyme-controlled regioselective oxidation. nih.govSubterminal to mid-chainHydroxylated derivatives nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Long Chain Formamides

Vibrational Spectroscopy (Infrared and Raman) for Amide Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of molecules. For amides, these techniques are particularly sensitive to the vibrations of the amide linkage (-CO-NH-). epa.govspectroscopyonline.com

The IR and Raman spectra of secondary amides like n-Tetradecylformamide are dominated by characteristic bands known as the Amide I and Amide II bands. spectroscopyonline.com

Amide I Band: This band, appearing in the 1630-1680 cm⁻¹ region, is one of the most useful probes for amide structure. spcmc.ac.innih.gov It arises primarily from the C=O stretching vibration. nih.gov The exact frequency of the Amide I band is highly sensitive to hydrogen bonding. spcmc.ac.inresearchgate.net In the solid state or concentrated solutions, where intermolecular hydrogen bonds are prevalent, the band appears at a lower frequency (around 1650 cm⁻¹). spcmc.ac.in In dilute solutions in non-polar solvents, where hydrogen bonding is minimized, the band shifts to a higher frequency (near 1690 cm⁻¹). spcmc.ac.in

The ratio of the intensities of the Amide II to Amide I bands can provide insights into structural changes and the extent of hydrogen bonding. nih.gov Overtones of these fundamental vibrations can sometimes be observed at higher frequencies, providing additional, albeit weaker, structural information.

Table 2. Characteristic Infrared Absorption Bands for this compound.
Vibrational ModeTypical Frequency Range (cm⁻¹)Description
N-H Stretch3250-3350 (H-bonded) ~3400-3500 (free)Sensitive to hydrogen bonding; often broad. spcmc.ac.in
C-H Stretch (alkyl)2850-2960Asymmetric and symmetric stretching of CH₂ and CH₃ groups.
Amide I (C=O Stretch)1630-1680Strong intensity; position sensitive to conformation and H-bonding. spcmc.ac.innih.gov
Amide II (N-H Bend & C-N Stretch)1510-1570Medium to strong intensity; coupled vibration. nih.govnih.gov
C-H Bend (alkyl)1450-1470Scissoring and bending of CH₂ and CH₃ groups.
Amide III1250-1350Complex mix of C-N stretch, N-H bend, and other vibrations. nih.gov

Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that measures the coupling and dynamics between different vibrational modes. aip.orgnih.gov It is analogous to 2D NMR but uses femtosecond infrared laser pulses. nih.gov A 2D IR spectrum plots excitation frequency against detection frequency, revealing cross-peaks between vibrationally coupled modes. nih.govaip.org

For this compound, a 2D IR experiment could reveal coupling between the Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) modes. mit.edu The presence and intensity of these cross-peaks provide direct evidence of the mechanical and electrical anharmonicity of the amide bond, offering deeper insight into the local structure and environment of the formamide (B127407) group. researchgate.net This technique can also be used to study the dynamics of hydrogen bond formation and dissociation on a picosecond timescale. aip.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of a compound and elucidating its structure by analyzing the fragmentation patterns of its molecular ion. jove.com For long-chain aliphatic amides like this compound (Molecular Weight: 241.42 g/mol ), electron ionization (EI) mass spectrometry typically induces characteristic fragmentation pathways. nih.govchemspider.com

The molecular ion peak ([M]⁺˙) for this compound would be observed at a mass-to-charge ratio (m/z) of 241. Since it contains one nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule. libretexts.org

Key fragmentation pathways for aliphatic amides include:

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this would be the cleavage of the C-N bond or the bond between the carbonyl carbon and the formyl hydrogen. Cleavage of the alkyl chain from the nitrogen would result in a resonance-stabilized acylium ion. A prominent fragment is often observed at m/z 44, corresponding to the [HCONH₂]⁺˙ ion, resulting from cleavage of the R-NH bond with a hydrogen transfer. nih.gov

McLafferty Rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and an accessible gamma-hydrogen on an alkyl chain. jove.comlibretexts.org The molecular ion undergoes a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. This results in the elimination of a neutral alkene and the formation of a radical cation. For this compound, this would lead to the elimination of dodec-1-ene (C₁₂H₂₄) and the formation of a fragment ion at m/z 59, corresponding to [CH₃CONH₂]⁺˙, which is often the base peak for primary amides. jove.comlibretexts.org

Table 3. Expected Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonFragmentation Pathway
241[C₁₅H₃₁NO]⁺˙Molecular Ion
59[CH₃CONH₂]⁺˙McLafferty Rearrangement
44[HCONH₂]⁺˙α-Cleavage with H-transfer
Variable[CₙH₂ₙ]⁺˙ seriesCleavage along the alkyl chain

Computational Spectroscopy for Spectral Prediction and Interpretation

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting spectroscopic data. nih.govrsc.org For this compound, computational chemistry can be used to model its three-dimensional structure and calculate its expected spectroscopic properties.

NMR Prediction: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum of a proposed structure with the experimental spectrum, one can gain high confidence in the structural assignment.

Vibrational Spectra Prediction: Computational models can calculate the vibrational frequencies and intensities for both IR and Raman spectra. nih.gov This allows for the precise assignment of complex spectral bands, such as the Amide I, II, and III bands, to specific atomic motions (e.g., C=O stretch, N-H bend). nih.govacs.org This is particularly useful for understanding how changes in conformation or hydrogen bonding affect the vibrational spectrum. elsevierpure.com

Interpreting Complex Spectra: When experimental spectra are ambiguous or contain overlapping peaks, computational predictions can help to deconstruct the spectrum and assign individual features. For instance, calculations can help differentiate between different conformers (rotational isomers) of this compound that might coexist in solution, each with its own unique spectral signature.

By integrating these advanced computational approaches with high-resolution experimental data, a comprehensive and detailed understanding of the structure, dynamics, and properties of this compound can be achieved.

Derivatization and Selective Functionalization of the Formamide Moiety

Transformation of the Formyl Group

The formyl group (CHO) is a key site for the chemical transformation of n-Tetradecylformamide, allowing for its conversion into other important functional groups.

A primary pathway for the derivatization of the formyl group involves its conversion to an isocyanate intermediate. n-Tetradecyl isocyanate is a versatile precursor for synthesizing other carbonyl derivatives such as carbamates and ureas sigmaaldrich.com. The synthesis of ureas from isocyanates can be achieved without the need for water or other reactants, sometimes employing organometallic catalysts google.com.

The general transformation process is outlined below:

Dehydration/Rearrangement to Isocyanate: this compound can be converted to n-tetradecyl isocyanate (CH₃(CH₂)₁₃NCO). This step typically involves dehydration and rearrangement, often facilitated by specific reagents.

Reaction with Alcohols to form Carbamates: The resulting n-tetradecyl isocyanate can react with various alcohols (R'-OH) to yield N-tetradecyl carbamates. This reaction is a common method for creating the carbamate linkage.

Reaction with Amines to form Ureas: Similarly, reacting n-tetradecyl isocyanate with primary or secondary amines (R'R''NH) produces N,N'-substituted ureas. This method provides a direct route to complex urea structures researchgate.net.

These transformations are valuable in organic synthesis for creating molecules with specific properties for applications in materials science and medicinal chemistry.

PrecursorReagentProduct ClassGeneral Structure
This compoundDehydrating AgentIsocyanateCH₃(CH₂)₁₃N=C=O
n-Tetradecyl IsocyanateAlcohol (R'-OH)CarbamateCH₃(CH₂)₁₃NHCOOR'
n-Tetradecyl IsocyanateAmine (R'R''NH)UreaCH₃(CH₂)₁₃NHCONR'R''

Reactions Involving the Alpha-Carbon Adjacent to the Nitrogen

The carbon atom of the tetradecyl chain that is directly bonded to the nitrogen atom (the alpha-carbon) is another potential site for functionalization. While substitution reactions are common at the alpha-carbon of many carbonyl compounds like ketones and aldehydes, amides are generally less reactive libretexts.org. However, under specific conditions, this position can be functionalized.

The process typically involves the generation of a carbanion (enolate equivalent) at the alpha-position through deprotonation with a strong base. This nucleophilic species can then react with various electrophiles. More advanced strategies, known as α-umpolung, reverse the normal polarity of this carbon, making it electrophilic. This can be achieved through electrophilic amide activation, enabling the addition of a wide range of nucleophiles to the alpha-position nih.govnih.gov. Such methods have been used for challenging transformations like direct α-oxygenation and α-amination of amides nih.gov.

Application of Derivatization in Advanced Analytical Research

Chemical derivatization is a crucial technique in analytical chemistry, particularly for chromatography and mass spectrometry, to enhance the detection and separation of analytes mdpi-res.com. For a long-chain compound like this compound, derivatization can improve its volatility for Gas Chromatography (GC) or enhance its ionization efficiency and fragmentation patterns for Mass Spectrometry (MS) nih.govresearchgate.net.

In GC-MS analysis, silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group researchgate.netnih.gov. This modification increases the molecule's volatility and thermal stability, making it more suitable for GC analysis researchgate.net.

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to introduce a charged or easily ionizable group to improve sensitivity in the mass spectrometer nih.gov. The choice of derivatizing reagent is critical and depends on the analyte's structure and the analytical method being employed nih.govlabinsights.nl. The fragmentation pathways of the derivatized molecule in tandem MS (MS/MS) can provide valuable structural information researchgate.net.

Analytical TechniqueDerivatization MethodPurposeCommon Reagent(s)
Gas Chromatography (GC) SilylationIncrease volatility and thermal stability researchgate.netresearchgate.net.BSTFA, MSTFA
Gas Chromatography (GC) AcylationDecrease polarity, improve chromatographic properties nih.gov.Acetic Anhydride
Liquid Chromatography (LC-MS) Introducing ionizable groupsEnhance ionization efficiency and detection sensitivity nih.gov.Varies by application

Future Research Directions and Emerging Paradigms in Long Chain Formamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that are often inefficient and generate significant waste. ucl.ac.ukwhiterose.ac.uk The future of n-Tetradecylformamide synthesis and its analogues lies in the adoption of green and sustainable practices that prioritize atom economy, energy efficiency, and the use of renewable resources. acs.org

Key areas of development include:

Catalytic Innovations: Research is increasingly focused on replacing stoichiometric activating reagents with catalytic systems. ucl.ac.uk This includes the use of heterogeneous nanocatalysts, which offer advantages like thermal stability, reusability, and high performance. rsc.org Bimetallic nanocatalysts, for instance, have shown promise in the synthesis of formamides at room temperature using sustainable formyl sources like methanol (B129727). mdpi.com Biocatalytic methods, employing enzymes in low-water systems, are also gaining traction as a green alternative for amide bond formation. rsc.org

Alternative and Renewable Feedstocks: A significant paradigm shift involves utilizing non-traditional and renewable C1 sources. Methanol is considered an ideal, eco-friendly building block for the formyl group. mdpi.com Furthermore, carbon dioxide (CO2) is being explored as a secure and green C1 source for N-formylation of amines when combined with a reducing agent like H2. researchgate.netrsc.org The use of biomass-derived platform molecules, such as glycerol (B35011) derivatives, catalyzed by zeolite-supported copper, represents another innovative and sustainable route to formamides via in situ C-C bond cleavage. rsc.orgresearchgate.net

Energy-Efficient Synthesis: Novel energy inputs are being explored to drive synthesis under milder conditions. Visible-light-mediated reactions, employing photoredox catalysis, provide a robust alternative to traditional condensation methods. nih.gov Electrochemical synthesis is also emerging as a transformative approach, enabling precise, energy-efficient N-formylation by using methanol as both a reagent and a solvent, thereby avoiding the need for metal catalysts. acs.orguva.nl

Solvent-Free and Eco-Friendly Media: The development of solvent-free reaction conditions is a key goal of green chemistry. researchgate.netsemanticscholar.org Where solvents are necessary, the focus is on eco-friendly media such as water, polyethylene (B3416737) glycol, or reusable ionic liquids, which can also act as catalysts. acs.orgrsc.org

Table 1: Comparison of Sustainable Synthetic Methods for Formamides
MethodologyKey FeaturesPotential AdvantagesReference
Heterogeneous NanocatalysisUse of reusable metal/metal oxide-based nanocatalysts.High efficiency, thermal stability, reusability. rsc.org
BiocatalysisEnzyme-catalyzed reactions in low-water systems.High selectivity, mild conditions, reduced environmental impact. rsc.org
CO2 HydrogenationUtilization of CO2 as a C1 source with H2.Use of a renewable, abundant, and non-toxic C1 source. rsc.org
Electrochemical SynthesisMetal-free synthesis using electricity to drive the reaction.High precision, energy efficiency, safe use of reactive intermediates. acs.orguva.nl
Biomass ValorizationUse of glycerol derivatives as a carbonyl source.Conversion of biomass waste into value-added chemicals. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to complement experimental studies, offering fundamental insights into reaction mechanisms and predicting material properties. nih.gov For long-chain formamides like this compound, advanced computational modeling is set to become an indispensable tool for rational design and optimization.

Mechanistic Elucidation: Ab initio molecular dynamics and density functional theory (DFT) calculations are crucial for studying the reaction pathways of formamide (B127407) formation and decomposition. nih.govrsc.org These simulations can model complex processes in different phases (gas and liquid), accounting for the effects of temperature, pressure, and solvent. nih.govnih.gov By understanding the transition states and energy barriers involved in reactions like hydrolysis, researchers can design more efficient catalytic systems. nih.govacs.org

Predictive Material Science: Computational models can predict how the long alkyl chain of this compound influences its self-assembly and interaction with other molecules or surfaces. Molecular dynamics simulations can be used to understand the role of long-chain amides as structure-directing agents (SDAs) in the synthesis of materials like zeolitic imidazolate frameworks (ZIFs). nih.gov These models can elucidate the crucial intermolecular forces, such as C–H···π interactions, that dictate the formation of specific crystalline structures. nih.govacs.org

Property Simulation: Future research will leverage computational screening to predict the physical and chemical properties of novel formamide derivatives before their synthesis. This includes predicting solubility, thermal stability, and mechanical properties of polymers and nanocomposites incorporating long-chain formamides. aalto.fi Such predictive power accelerates the discovery of new materials with tailored functionalities for specific applications.

Exploration of New Functionalization Pathways

While the formamide group itself is relatively stable, the long aliphatic chain of this compound offers a scaffold for extensive chemical modification. Future research will focus on developing selective and efficient methods to functionalize both the alkyl chain and the amide moiety, creating a diverse library of derivatives with unique properties.

Remote C–H Functionalization: A significant frontier in synthetic chemistry is the selective activation of C(sp³)–H bonds. researchgate.netnih.gov The amide group can act as a directing group to guide transition-metal catalysts to specific positions on the alkyl chain, enabling the introduction of new functional groups at sites that are traditionally difficult to access. mdpi.com Palladium-catalyzed reactions, for example, have been developed for the alkynylation of unactivated γ-C(sp³)–H bonds in alkyl amides. researchgate.net Iron-based catalytic systems also show promise for the late-stage oxidation of remote C-H bonds in amide-containing molecules. nih.gov

In Situ Generation of Reactive Intermediates: The formamide group can be chemically transformed into more reactive functionalities. For instance, it can be converted in situ into a highly reactive isocyanide group. researchgate.net This intermediate can then participate in multicomponent reactions, allowing for the one-pot synthesis of highly functionalized and complex molecules directly from a stable formamide-containing polymer or monomer. researchgate.net

Derivatization for Advanced Applications: The targeted functionalization of the this compound backbone can lead to molecules with specific properties, such as amphiphilicity for self-assembly, reactive handles for surface grafting, or bioactive moieties for pharmaceutical research. ajol.info

Table 2: Emerging Functionalization Strategies for Long-Chain Amides
StrategyDescriptionPotential OutcomeReference
Directed C–H ActivationUsing the amide group to direct a catalyst to a specific C-H bond on the alkyl chain.Selective introduction of functional groups (e.g., alkynes, aryl groups) at remote positions. researchgate.netmdpi.com
Late-Stage OxidationCatalytic oxidation of aliphatic C-H bonds to introduce hydroxyl or carbonyl groups.Creation of oxidized derivatives for metabolic studies or as synthetic intermediates. nih.gov
Isocyanide Intermediate FormationIn situ dehydration of the formamide to an isocyanide for multicomponent reactions.Rapid, one-pot synthesis of complex, highly functionalized molecules. researchgate.net

Integration of Formamide Derivatives in Advanced Chemical Technologies

The unique structural features of this compound—a polar head group and a long nonpolar tail—make it and its derivatives highly valuable for applications in materials science and nanotechnology. Future research will focus on harnessing these properties for the creation of sophisticated and functional systems.

Structure-Directing Agents in Porous Materials: Long-chain amides have been identified as highly effective templates or structure-directing agents (SDAs) for synthesizing zeolitic imidazolate frameworks (ZIFs). nih.govacs.org Unlike short-chain amides, which can lead to multiple crystal structures, long-chain N,N-dimethyl amides exhibit an exquisite structural compatibility that consistently directs the formation of a single, specific ZIF topology. acs.org Future work will explore how varying the chain length and functionalization of formamides like this compound can be used to template new and unique porous materials with tailored pore sizes and functionalities.

Components of Advanced Polymers and Nanocomposites: The high methylene-to-amide ratio in polymers derived from long-chain monomers imparts valuable properties like low moisture absorption and dimensional stability. aalto.fi this compound can serve as a monomer or an additive in the creation of novel long-chain polyamides and nanocomposites. These materials are notable candidates for specialized engineering applications where hydrophobicity and stable mechanical properties are required. aalto.fi

Nanotechnology and Surface Modification: The amphiphilic nature of long-chain formamides makes them suitable for stabilizing nanoparticles and facilitating their transfer between different phases (e.g., from aqueous to organic solvents). uni-tuebingen.de The formamide group can coordinate to a nanoparticle surface, while the long alkyl chain provides a hydrophobic shell, ensuring stability and dispersibility in nonpolar media. This opens up possibilities for using these molecules in the fabrication of advanced sensors, catalysts, and electronic components.

Q & A

Q. What are the established synthetic pathways for n-Tetradecylformamide, and how can reproducibility be ensured?

this compound is typically synthesized via nucleophilic substitution or condensation reactions involving tetradecylamine and formylating agents. To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and validate purity using techniques like HPLC or GC-MS. Independent replication by third-party labs is critical, as emphasized in experimental methodology guidelines .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms backbone structure, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., amide C=O stretch). High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Chromatographic purity should be assessed via reverse-phase HPLC with UV detection, referencing standardized protocols for related formamide derivatives .

Q. How do solvent polarity and temperature influence the solubility of this compound?

Systematic solubility studies in solvents like ethanol, DMSO, and hexane should be conducted using gravimetric or UV-vis methods. Temperature-dependent solubility curves can be generated via controlled heating/cooling experiments. Data must be cross-validated with computational models (e.g., Hansen solubility parameters) to resolve discrepancies .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in nucleophilic acyl substitution reactions be resolved?

Contradictions may arise from trace impurities, solvent effects, or kinetic vs. thermodynamic control. Design controlled experiments with rigorously purified samples and standardized reaction conditions. Use kinetic profiling (e.g., in situ IR monitoring) and density functional theory (DFT) simulations to elucidate mechanistic pathways. Cross-reference findings with peer-reviewed studies on analogous formamides .

Q. What methodological optimizations improve the yield and purity of this compound during large-scale synthesis?

Optimize reaction parameters using Design of Experiments (DoE) frameworks, such as response surface methodology. Evaluate catalysts (e.g., Lewis acids) and solvent systems for enhanced selectivity. Post-synthesis purification via fractional crystallization or column chromatography should be validated using purity benchmarks from pharmacopeial standards .

Q. How should researchers design experiments to investigate the supramolecular interactions of this compound in lipid bilayer systems?

Use Langmuir-Blodgett troughs to study monolayer formation and surface pressure-area isotherms. Pair with molecular dynamics simulations to predict packing behavior. Validate findings using Small-Angle X-ray Scattering (SAXS) or cryo-EM for bilayer structural analysis. Ensure statistical power by replicating experiments across multiple batches .

Q. What strategies mitigate degradation of this compound under oxidative or hydrolytic conditions?

Conduct accelerated stability studies under varying pH, temperature, and light exposure. Analyze degradation products via LC-MS and propose stabilization mechanisms (e.g., antioxidant additives, anhydrous storage). Compare results with stability data from structurally similar amphiphiles, noting deviations in degradation pathways .

Methodological Considerations

  • Data Validation : Ensure reproducibility by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use open-source tools like KNIME or R for statistical analysis .
  • Ethical Compliance : For studies involving biological systems, follow institutional review board (IRB) protocols for safe handling and disposal, referencing safety data sheets (SDS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.